4-(4-(Dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-6-phenylnicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorobenzyl thioether, and a phenylnicotinonitrile core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-6-phenylnicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction involving a suitable aldehyde and a nitrile compound.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with an appropriate precursor.
Attachment of the Fluorobenzyl Thioether: The fluorobenzyl thioether moiety is attached through a thiol-ene reaction, where a thiol group reacts with a fluorobenzyl halide under basic conditions.
Final Assembly: The final step involves coupling the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-6-phenylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dimethylamino or fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-6-phenylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its antimicrobial activity could result from the disruption of bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Dimethylamino)phenyl)-2-((2-chlorobenzyl)thio)-6-phenylnicotinonitrile
- 4-(4-(Dimethylamino)phenyl)-2-((2-bromobenzyl)thio)-6-phenylnicotinonitrile
- 4-(4-(Dimethylamino)phenyl)-2-((2-methylbenzyl)thio)-6-phenylnicotinonitrile
Uniqueness
Compared to similar compounds, 4-(4-(Dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-6-phenylnicotinonitrile is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-2-[(2-fluorophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3S/c1-31(2)22-14-12-19(13-15-22)23-16-26(20-8-4-3-5-9-20)30-27(24(23)17-29)32-18-21-10-6-7-11-25(21)28/h3-16H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCUCRXGCLWLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.